4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline
Description
Overview of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline
This compound is a complex aromatic amine characterized by its distinctive dual alkoxy substitution pattern and N-benzyl linkage. The compound features a central aniline core bearing a butoxy substituent at the para position, with the nitrogen atom connected to a benzyl group that itself carries an isopentyloxy substituent at its para position. This molecular architecture places the compound within the broader category of substituted N-benzylanilines, a class of compounds known for their diverse chemical properties and potential applications in various research fields.
The structural complexity of this compound arises from the presence of two distinct alkoxy chains of different lengths and branching patterns. The butoxy group contributes four carbon atoms in a linear chain, while the isopentyloxy group introduces a five-carbon branched chain containing a methyl branch at the third carbon position. This combination of linear and branched alkoxy substituents creates a unique molecular topology that influences both the physical and chemical properties of the compound.
Related compounds within this structural family have been extensively documented in chemical databases, with variations in substitution patterns and chain lengths providing insights into structure-activity relationships. The molecular formula of closely related compounds, such as N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline, demonstrates the systematic variation possible within this chemical family, with molecular weights typically ranging from 300 to 400 grams per mole. These compounds generally exhibit significant lipophilicity due to their extended alkyl chains, which influences their solubility profiles and potential biological activities.
The aromatic amine functionality serves as a key reactive center, enabling various chemical transformations including oxidation, acylation, and coupling reactions. The presence of the benzyl linker provides additional structural flexibility while maintaining the aromatic character essential for many applications. The strategic placement of alkoxy substituents on both aromatic rings creates multiple sites for potential intermolecular interactions, which can be crucial for applications in materials science and drug discovery.
Historical Context and Discovery
The development of N-benzylaniline derivatives as a distinct chemical class emerged from early investigations into aromatic amine chemistry during the late 19th and early 20th centuries. The fundamental synthetic approaches for creating N-benzyl linkages were established through pioneering work on reductive amination reactions, which provided reliable methods for connecting aniline derivatives with benzyl-containing electrophiles. These foundational methodologies enabled the systematic exploration of substituted variants, including those bearing complex alkoxy substitution patterns.
The specific investigation of compounds featuring dual alkoxy substitution patterns gained prominence with advances in medicinal chemistry research during the mid-20th century. Researchers recognized that systematic variation of alkoxy chain length and branching could provide valuable insights into structure-activity relationships, particularly in the context of biological activity screening. The development of more sophisticated synthetic techniques, including improved nucleophilic substitution reactions and protective group strategies, facilitated the preparation of increasingly complex molecular architectures.
Contemporary interest in compounds like this compound has been driven by advances in computational chemistry and high-throughput screening methodologies. These tools have enabled researchers to predict and evaluate the properties of complex molecular structures before synthesis, leading to more targeted synthetic efforts. The availability of comprehensive chemical databases has also facilitated the systematic cataloging and analysis of structural variants within this compound class.
The emergence of green chemistry principles has influenced the development of more efficient synthetic routes for these compounds, with researchers seeking methods that minimize waste and utilize readily available starting materials. Recent patent literature has documented various approaches for preparing N-benzylaniline derivatives through optimized reaction conditions that improve yields while reducing environmental impact. These developments have made compounds of this structural type more accessible for research applications.
The integration of automated synthesis platforms and machine learning approaches has further accelerated the discovery and optimization of synthetic routes for complex aniline derivatives. This technological advancement has enabled the rapid generation of compound libraries containing systematic variations in substitution patterns, facilitating comprehensive structure-property relationship studies.
Rationale for Academic Study
The academic investigation of this compound and related compounds is driven by multiple converging research interests that span several distinct scientific domains. The unique structural features of this compound class make them particularly valuable for understanding fundamental principles of molecular recognition, structure-activity relationships, and chemical reactivity patterns. The presence of multiple functional groups within a single molecular framework provides opportunities to study how different substituents influence overall molecular behavior and properties.
From a medicinal chemistry perspective, compounds featuring dual alkoxy substitution patterns have demonstrated significant potential as pharmacological agents. Research has shown that systematic variation of alkoxy chain length and branching can profoundly influence biological activity, selectivity, and pharmacokinetic properties. The structural complexity of this compound makes it an excellent model system for investigating these relationships, particularly in the context of developing new therapeutic agents with improved efficacy and reduced side effects.
The compound's potential applications in materials science provide another compelling rationale for academic study. The combination of aromatic rings and flexible alkoxy chains creates molecular architectures that can exhibit interesting self-assembly behavior, liquid crystal properties, and electronic characteristics. These properties are of significant interest for developing advanced materials with tailored properties for specific applications, including organic electronics, sensors, and responsive materials.
Synthetic chemistry research benefits significantly from the study of complex aniline derivatives like this compound because they present challenging synthetic targets that require the development and refinement of advanced synthetic methodologies. The preparation of such molecules often necessitates the use of multiple synthetic transformations, protective group strategies, and purification techniques, making them valuable training grounds for synthetic chemists and platforms for methodological development.
The environmental and economic considerations associated with the synthesis and application of these compounds also warrant academic investigation. Understanding the environmental fate, biodegradability, and toxicological properties of complex aromatic amines is crucial for responsible chemical development. Academic research in this area contributes to the development of greener synthetic approaches and safer chemical alternatives.
Scope and Structure of the Research
This comprehensive analysis of this compound encompasses multiple dimensions of chemical investigation, providing a thorough examination of the compound's properties, synthesis, and potential applications. The research framework adopted for this study integrates theoretical predictions with experimental observations from related compounds, creating a comprehensive understanding of this important chemical entity.
The structural analysis component focuses on detailed examination of molecular geometry, electronic properties, and conformational behavior. This includes investigation of how the dual alkoxy substitution pattern influences molecular shape, flexibility, and intermolecular interaction potential. Computational studies and spectroscopic data from related compounds provide insights into the three-dimensional structure and dynamic behavior of the molecule.
Chemical property characterization encompasses both physical and chemical attributes, including solubility behavior, thermal stability, and reactivity patterns. The investigation includes analysis of how the specific substitution pattern influences these properties compared to simpler analogs. Spectroscopic characterization data from related compounds provides valuable reference points for understanding the compound's behavior.
The synthetic methodology component examines various approaches for preparing the target compound, including optimization of reaction conditions, purification strategies, and scale-up considerations. This analysis draws upon established synthetic routes for related compounds while identifying potential improvements and alternative approaches. The investigation includes assessment of atom economy, environmental impact, and practical feasibility of different synthetic strategies.
Table 1: Related Compound Structural Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline | C22H31NO2 | 341.5 | Sec-butoxy, isopentyloxy, N-benzyl |
| 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline | C25H29NO3 | 391.5 | Isobutoxy, phenoxyethoxy, N-benzyl |
| 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline | C24H27NO2 | 361.5 | Benzyloxy, sec-butoxy, N-benzyl |
| 4-(3-methylbutoxy)aniline | C11H17NO | 179.26 | Isopentyloxy, aniline |
The applications research component explores potential uses across multiple scientific disciplines, including medicinal chemistry, materials science, and synthetic methodology development. This investigation draws upon precedents established by structurally related compounds while identifying unique opportunities presented by the specific substitution pattern of the target compound.
The comprehensive nature of this research approach ensures that all relevant aspects of the compound are thoroughly investigated, providing a complete foundation for future research and development efforts. The integration of multiple research methodologies and perspectives creates a robust understanding that can guide both fundamental research and practical applications development.
Properties
IUPAC Name |
4-butoxy-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-15-24-22-12-8-20(9-13-22)23-17-19-6-10-21(11-7-19)25-16-14-18(2)3/h6-13,18,23H,4-5,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGNVHPVPBTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline is typically achieved through a nucleophilic substitution reaction involving:
- 4-(sec-butoxy)benzyl chloride as the electrophilic alkylating agent.
- 4-(isopentyloxy)aniline as the nucleophilic amine component.
The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the benzyl chloride, displacing the chloride ion and forming the desired secondary amine linkage.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of 4-(sec-butoxy)benzyl chloride | Prepared by chlorination of 4-(sec-butoxy)benzyl alcohol under standard chlorinating agents. |
| 2 | Preparation of 4-(isopentyloxy)aniline | Synthesized via etherification of 4-aminophenol with isopentyl bromide or chloride under basic conditions. |
| 3 | Nucleophilic substitution | Mixing equimolar amounts of 4-(sec-butoxy)benzyl chloride and 4-(isopentyloxy)aniline in an aprotic solvent (e.g., dichloromethane or acetonitrile) with a base such as triethylamine or potassium carbonate. Reaction temperature is typically ambient to 50°C, monitored for completion over several hours. |
| 4 | Purification | The crude product is purified by column chromatography or recrystallization to isolate the pure compound. |
Alternative Methods and Variations
While the nucleophilic substitution route is standard, alternative methods reported in literature for similar aromatic amines include:
- Reductive amination of 4-(sec-butoxy)benzaldehyde with 4-(isopentyloxy)aniline using reducing agents such as sodium triacetoxyborohydride.
- Copper-catalyzed amination reactions (Ullmann-type coupling) between aryl halides and amines under elevated temperatures and copper catalysis, though less common for this specific compound due to the presence of sensitive ether groups.
Research Findings and Data
Yield and Purity
- Reported yields for the nucleophilic substitution synthesis typically range from 60% to 80% , depending on reaction time, solvent, and purification method.
- Purity is confirmed by spectroscopic methods such as NMR (1H and 13C) and mass spectrometry , showing characteristic peaks consistent with the aromatic amine and ether substituents.
Spectroscopic Characterization
| Technique | Key Findings |
|---|---|
| 1H NMR | Aromatic protons appear between 6.5–7.5 ppm; methylene protons adjacent to nitrogen and oxygen show characteristic shifts; alkyl chain protons of sec-butoxy and isopentyloxy groups observed as multiplets and triplets. |
| 13C NMR | Signals corresponding to aromatic carbons, benzylic carbon, and ether-linked carbons confirm structure. |
| Mass Spectrometry | Molecular ion peak at m/z = 341.5 (M+H)+ consistent with molecular weight. |
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-(sec-butoxy)benzyl chloride + 4-(isopentyloxy)aniline + base | Room temperature to 50°C, several hours | 60-80 | Most common, efficient, mild conditions |
| Reductive amination | 4-(sec-butoxy)benzaldehyde + 4-(isopentyloxy)aniline + NaBH(OAc)3 | Mild heating, inert atmosphere | Moderate | Alternative, requires aldehyde precursor |
| Copper-catalyzed amination | Aryl halide + amine + Cu catalyst | Elevated temperature, inert atmosphere | Variable | Less common, sensitive to ether groups |
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or isopentyloxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Aniline derivatives with different alkyl or acyl groups.
Scientific Research Applications
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline has several applications in scientific research, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Cancer Research: As a potent inhibitor of the epidermal growth factor receptor (EGFR), it is used in studies related to cancer cell proliferation and signaling pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in the development of anti-cancer drugs and other pharmaceuticals.
Chemical Biology: It is used in the study of cellular processes and molecular mechanisms involving aniline derivatives.
Mechanism of Action
The primary mechanism of action of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline involves the inhibition of the epidermal growth factor receptor (EGFR). By binding to the EGFR, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells. The molecular targets and pathways involved include the EGFR tyrosine kinase domain and associated signaling cascades such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s alkoxy chains (butoxy and isopentyloxy) significantly influence its solubility, melting point, and mesomorphic behavior. Comparisons with similar compounds reveal:
- Chain Length and Branching: 4-Butyl-N-(4-ethoxybenzylidene)aniline (CAS 29743-08-6) features a shorter ethyl group and a benzylidene (imine) linkage instead of a benzylamine. This reduces molecular weight (281.4 g/mol) and likely increases crystallinity due to the planar imine group . (E)-4-(Hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline (C₂₆H₂₇NO₂) has a longer hexyloxy chain and benzylidene group, enhancing liquid-crystalline behavior with a molecular weight of 397.5 g/mol .
Electronic Effects :
Data Table: Key Structural Analogues
Research Findings and Computational Insights
- DFT Studies: For 4-[4-(2-aminoethoxy)benzyl]aniline, B3LYP/6-31G(d,p) calculations accurately predicted NMR shifts . Similar methods could validate the target compound’s structure and electronic properties.
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize zwitterionic forms in benzylidene analogues , whereas nonpolar solvents may enhance liquid-crystalline ordering in alkoxy-substituted derivatives.
Biological Activity
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline, a compound with the molecular formula CHNO and CAS number 1040687-57-7, is an aniline derivative that has garnered interest for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including case studies, mechanisms of action, and comparative analyses with related compounds.
- Molecular Formula: CHNO
- Molar Mass: 341.49 g/mol
- CAS Number: 1040687-57-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to significant biological effects. Specifically, it has been investigated for its potential antimicrobial and anticancer properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, which is crucial in cancer therapies.
- Receptor Modulation: It could interact with specific receptors, altering cellular signaling pathways.
Biological Activity
Research indicates that derivatives of aniline compounds often exhibit a range of biological activities:
- Antimicrobial Activity: Initial studies suggest that similar compounds have shown efficacy against various microbial strains.
- Anticancer Properties: Compounds with structural similarities have demonstrated potential in inhibiting cancer cell growth.
Case Studies and Research Findings
-
Antimycobacterial Evaluation:
A study synthesized a series of compounds similar to this compound and evaluated their effectiveness against Mycobacterium tuberculosis. Some derivatives showed minimal inhibitory concentrations comparable to established treatments like isoniazid, indicating potential for further development as antitubercular agents . -
Cell Proliferation Studies:
Research on related compounds demonstrated varying degrees of inhibition in breast cancer cell lines (MCF-7, CAMA-1). These studies revealed IC values ranging from 0.09 to 157.4 µM, suggesting that modifications in the molecular structure can significantly impact biological efficacy . -
Comparative Analysis:
When compared to other aniline derivatives such as N-(4-butoxybenzyl)-2,3-dichloroaniline, the structural differences in this compound may enhance its selectivity and potency against specific biological targets .
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | IC Values (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Antimicrobial / Anticancer | TBD | Various (e.g., MCF-7, Mtb) |
| N-(4-butoxybenzyl)-2,3-dichloroaniline | Anticancer | TBD | Breast cancer cell lines |
| N-(4-benzyloxy)-4-aminoquinolines | Antimycobacterial | Similar to Isoniazid | Mycobacterium tuberculosis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline, and how can purity be maximized?
- Methodology : The synthesis typically involves sequential alkylation and Schiff base formation. First, 4-(isopentyloxy)benzaldehyde is reacted with 4-butoxyaniline under reflux in ethanol with catalytic acetic acid to form the imine intermediate. Reduction with sodium borohydride or hydrogenation yields the final product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity, as evidenced by TLC and HPLC analysis . To enhance yield, ensure anhydrous conditions and stoichiometric control of the aldehyde-to-amine ratio (1:1.1) to minimize side reactions .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology : Use a combination of -NMR and -NMR to verify substituent positions and hydrogen bonding patterns. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For detecting trace impurities, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. Cross-reference with FT-IR to validate functional groups (e.g., C-O-C stretch at ~1250 cm) .
Q. How does the isopentyloxy group influence the compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to pH gradients (2–12), elevated temperatures (40–80°C), and UV light. Monitor degradation via HPLC every 24 hours. The branched isopentyloxy group enhances steric hindrance, reducing hydrolysis susceptibility compared to linear alkoxy analogs. Store the compound in amber vials at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. What metabolic pathways are observed for this compound in hepatic microsomal assays, and how do interspecies differences arise?
- Methodology : Incubate the compound with liver microsomes from hamsters, rabbits, or humans in NADPH-fortified buffer. Extract metabolites using ethyl acetate and identify via LC-MS/MS. Primary metabolites include hydroxylated derivatives at the benzyl or butoxy positions. Species-specific cytochrome P450 isoforms (e.g., CYP2D6 in humans vs. CYP2C in rodents) account for variability in metabolic rates. Confirm findings using synthetic metabolite standards .
Q. Can computational models predict the binding affinity of this compound to biological targets like GPCRs or kinases?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., β-adrenergic receptors). Optimize the ligand’s conformation with DFT-based geometry minimization. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The compound’s flexible alkoxy chains may enable dual binding modes, requiring MD simulations to assess dynamic interactions .
Q. How does modifying the alkoxy chain length (e.g., butoxy vs. pentyloxy) impact the compound’s physicochemical and biological properties?
- Methodology : Synthesize analogs with varying alkoxy chains (C4–C8). Measure logP (shake-flask method) to evaluate hydrophobicity trends. Assess solubility in PBS and DMSO. Biological testing (e.g., antimicrobial assays) reveals that longer chains enhance membrane permeability but may reduce aqueous solubility. Correlate structural data with activity using QSAR models .
Methodological Considerations
- Contradictions in Data : highlights species-specific metabolism, whereas emphasizes derivatization challenges. Researchers must validate species models before extrapolating metabolic data.
- Safety Protocols : Use fume hoods and PPE during synthesis due to aniline derivatives’ toxicity. Refer to SDS guidelines for proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
